4alpha-Phorbol

描述

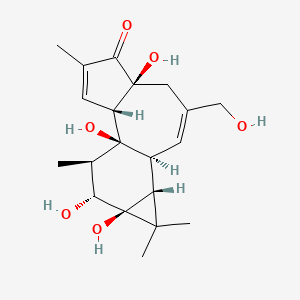

Structure

3D Structure

属性

IUPAC Name |

(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10-,12+,13-,14-,16-,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVLYPPODPLXMB-UBTYZVCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 |

Source

|

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021155 |

Source

|

| Record name | Phorbol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phorbol is a white solid. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] |

Source

|

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorbol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Quite soluble (NTP, 1992), Quite soluble in polar solvents, including water, In ethanol, 50 mg/mL, Soluble in acetone, Soluble in dimethyl sulfoxide (DMSO) |

Source

|

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density of solvated phorbol: 1.2 g/cu cm, where solvated phorbol contains one phorbol molecule and one ethanol molecule. |

Source

|

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Anhydrous crystals; two forms of solvated crystals from ethyl acetate; solvated crystals from methanol or ethanol, Powder, solid | |

CAS No. |

17673-25-5, 26241-63-4 |

Source

|

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorbol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorbol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4?-Phorbol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUZ76S9127 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

482 to 484 °F (solvent-free) (decomposes) (NTP, 1992), 250-251 °C (decomposition), Solvated crystals from ethyl acetate: MP = 162-163 °C and 233-234 °C; solvated crystals from methanol or ethanol: MP: 249-250 °C |

Source

|

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4alpha-Phorbol: A Technical Guide to its Mechanism of Action and Experimental Utility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4alpha-Phorbol is a diterpene compound belonging to the tigliane family, first isolated from croton oil.[1] It is a stereoisomer of the phorbol backbone of well-known tumor promoters and protein kinase C (PKC) activators, such as Phorbol-12-myristate-13-acetate (PMA).[1] In the landscape of cell signaling research, this compound serves a critical and indispensable role, not for its biological activity, but rather for its characteristic lack thereof in specific pathways. It is widely employed as a negative control to elucidate the PKC-dependent mechanisms of its active counterparts. This guide provides a comprehensive overview of the mechanism underpinning this compound's inactivity at the PKC receptor, its application in experimental design, and emerging evidence of its activity at other cellular targets, offering a nuanced understanding for researchers in signal transduction and drug development.

The Stereochemical Basis of Inactivity at the Protein Kinase C (PKC) Receptor

The profound biological effects of active phorbol esters, such as tumor promotion and inflammation, are primarily mediated through their high-affinity binding to and activation of Protein Kinase C (PKC).[1][2] These phorbol esters act as potent analogs of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC.[1][2][3][4] This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets.[1]

The inactivity of this compound as a PKC activator is a direct consequence of its stereochemistry at the C4 position of the phorbol ring. The alpha-configuration of the hydroxyl group in this compound prevents it from adopting the necessary conformation to bind effectively to the C1 domain of PKC. In contrast, the beta-configuration of the hydroxyl group in active phorbol esters is crucial for this interaction. This subtle yet critical structural difference renders this compound and its derivatives, like this compound-12,13-didecanoate, incapable of activating PKC.[5][6][7]

Caption: Differential binding of active and inactive phorbol esters to the PKC C1 domain.

This compound as a Negative Control in Cellular Assays

The primary utility of this compound in research lies in its role as a negative control to unequivocally demonstrate that a biological effect observed with an active phorbol ester is indeed mediated by PKC. Its structural similarity to active phorbol esters, coupled with its inability to activate PKC, makes it an ideal tool for dissecting signaling pathways.

Experimental Protocols

1. PKC Activation Assay (Western Blot for Phospho-Substrate)

-

Objective: To confirm that PMA, but not this compound, induces the phosphorylation of a known PKC substrate.

-

Methodology:

-

Culture cells to the desired confluency.

-

Treat cells with vehicle (e.g., DMSO), PMA (e.g., 100 nM), and this compound (e.g., 100 nM) for a specified time (e.g., 30 minutes).

-

Lyse the cells and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).

-

Use a primary antibody for the total protein as a loading control.

-

Incubate with a secondary antibody and visualize the bands.

-

-

Expected Outcome: A significant increase in the phosphorylated substrate will be observed in PMA-treated cells, while no change is expected in vehicle or this compound-treated cells.

2. Cell Proliferation Assay (MTT Assay)

-

Objective: To demonstrate that the anti-proliferative effect of PMA is PKC-dependent.[5]

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with vehicle, PMA (at various concentrations), and this compound (at the highest PMA concentration) for a defined period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength.

-

-

Expected Outcome: PMA will inhibit cell proliferation in a dose-dependent manner, whereas this compound will have no effect on cell proliferation.[5]

Data Presentation

| Assay | Vehicle Control | PMA (Positive Control) | This compound (Negative Control) |

| PKC Substrate Phosphorylation | Baseline | Significant Increase | No Significant Change |

| Cell Proliferation | Normal Growth | Inhibition of Growth[5] | Normal Growth[5] |

| Inflammatory Gene Expression (e.g., NF-κB activation) | Baseline | Significant Upregulation[1] | No Significant Change[1] |

| Hormone Secretion (e.g., Prolactin) | Baseline | Stimulated Secretion[7] | No Effect[7] |

| Receptor Phosphorylation (e.g., Insulin Receptor) | Baseline | Enhanced Phosphorylation[8] | No Effect[8] |

Beyond PKC: Evidence for this compound's Biological Activity

While the inactivity of this compound at PKC is well-established, emerging research has revealed that it can exert biological effects through other cellular targets. The most notable of these is the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel.[9] Studies have shown that this compound 12,13-didecanoate (4α-PDD) can act as a TRPV4 agonist, leading to calcium influx and downstream cellular responses.[9][10][11][12]

This finding has significant implications for experimental design. When using this compound as a negative control, it is crucial to consider the potential for TRPV4-mediated effects, especially in cell types known to express this channel. In such cases, additional controls, such as TRPV4 antagonists or TRPV4 knockout models, may be necessary to definitively attribute the observed effects to a specific pathway.

Caption: Experimental workflow to distinguish between PKC and TRPV4-mediated effects.

Applications in Drug Discovery and Development

The precise mechanistic understanding of this compound's action (or inaction) lends it significant value in the realm of drug discovery and development.

-

Target Validation: By using active phorbol esters in conjunction with this compound, researchers can validate the involvement of PKC in disease models. If a therapeutic effect is observed with a PKC activator but not with this compound, it strongly suggests that targeting the PKC pathway may be a viable strategy.

-

High-Throughput Screening: In screening campaigns designed to identify novel PKC modulators, this compound can be used as a counter-screen to eliminate compounds that produce false-positive results through non-PKC-mediated mechanisms.

-

Mechanism of Action Studies: For lead compounds that are hypothesized to act through the PKC pathway, demonstrating a lack of effect with this compound can provide crucial evidence to support the proposed mechanism of action in preclinical studies.

Conclusion

This compound is a powerful and essential tool for researchers investigating PKC-mediated signaling pathways. Its stereochemical inability to activate PKC makes it an exquisite negative control for dissecting the complex cellular effects of active phorbol esters. While the discovery of its activity at the TRPV4 channel adds a layer of complexity, it also underscores the importance of rigorous experimental design and the careful interpretation of results. For scientists and drug development professionals, a thorough understanding of this compound's mechanism of action is paramount for generating robust and reliable data in the pursuit of novel therapeutic interventions.

References

- 1. Phorbol - Wikipedia [en.wikipedia.org]

- 2. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DNA synthesis by protein kinase C-activating phorbol esters in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of phorbol 12-myristate 13-acetate and its analogue 4 alpha-phorbol 12,13-didecanoate on protein phosphorylation and lysosomal enzyme release in rabbit neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tumor-promoting phorbol esters affect production of prolactin and growth hormone by rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. This compound 12,13-didecanoate | C40H64O8 | CID 452544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antidipsogenic effects of a TRPV4 agonist, this compound 12,13-didecanoate, injected into the cerebroventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inert Anchor: A Technical Guide to the Biological Activity of 4α-Phorbol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the intricate world of signal transduction research, the phorbol esters stand as powerful tools for dissecting cellular pathways. Among them, Phorbol-12-myristate-13-acetate (PMA) is a potent activator of Protein Kinase C (PKC) and other C1 domain-containing proteins, driving a plethora of biological responses from cell proliferation to inflammation. However, the very potency of these molecules necessitates the use of a crucial scientific control: an inactive analog to ensure that the observed effects are specific to the intended mechanism of action. This in-depth technical guide focuses on the biological activity, or more accurately, the strategic inactivity, of 4α-Phorbol and its derivatives. We will explore its molecular basis of action, its critical role as a negative control in research, and provide detailed protocols for its application in key experimental workflows. This guide is intended to equip researchers with the foundational knowledge and practical insights to leverage 4α-Phorbol for rigorous and reproducible scientific inquiry.

The Stereochemical Basis of Inactivity: 4α-Phorbol vs. PMA

The profound difference in biological activity between 4α-Phorbol and its highly active counterpart, PMA (a 4β-phorbol ester), is rooted in a subtle yet critical distinction in their three-dimensional structures. Phorbol esters are tetracyclic diterpenoids.[1] The key to their function lies in their ability to mimic diacylglycerol (DAG), an endogenous second messenger that activates PKC.[1][2]

The C1 domain of conventional and novel PKC isozymes serves as the binding site for both DAG and active phorbol esters.[3][4] The stereochemistry at the C4 position of the phorbol ring is paramount for this interaction. In active phorbol esters like PMA, the hydrogen at C4 is in the beta orientation (pointing "up" from the plane of the ring system). This configuration, along with the ester groups at C12 and C13, allows the molecule to dock snugly into the C1 domain, inducing a conformational change that activates the kinase.

In contrast, 4α-Phorbol possesses a hydrogen atom at the C4 position in the alpha orientation (pointing "down"). This seemingly minor alteration dramatically changes the overall shape of the molecule, sterically hindering its ability to bind effectively to the C1 domain of PKC. Consequently, 4α-Phorbol and its derivatives, such as 4α-phorbol 12,13-didecanoate, are largely unable to activate PKC and are therefore considered inactive analogs in this context.[5][6][7]

The Quintessential Negative Control: Validating Specificity in Signal Transduction Research

The primary and most vital role of 4α-Phorbol in biological research is to serve as a negative control in experiments involving active phorbol esters like PMA. By treating a parallel set of cells or tissues with 4α-Phorbol at the same concentration as PMA, researchers can confidently attribute any observed biological effects to the specific activation of phorbol ester-sensitive pathways, principally through PKC.

Dissecting the Protein Kinase C (PKC) Pathway

PMA is a potent activator of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes.[8] This activation triggers a cascade of downstream phosphorylation events that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[2][8] To ascertain that an observed effect is indeed PKC-mediated, it is imperative to demonstrate that an inactive analog like 4α-phorbol 12,13-didecanoate fails to elicit the same response.[6][9]

For instance, studies on neutrophil activation have shown that PMA, but not its inactive analogue 4α-phorbol 12,13-didecanoate, induces the phosphorylation of several key proteins and triggers the release of lysosomal enzymes.[5] This differential effect strongly implicates PKC activation in the observed cellular responses. Similarly, in NIH/3T3 cells, active phorbol esters inhibit DNA synthesis, a phenomenon not observed with the inactive 4α-phorbol-12,13-didecanoate, linking PKC activation to cell cycle regulation.[6]

Experimental Protocol: Western Blot for Phospho-ERK1/2, a Downstream Target of PKC

This protocol details a method to assess the activation of the MAPK/ERK pathway, a common downstream target of PKC, in response to PMA, with 4α-Phorbol serving as a negative control.

1. Cell Culture and Treatment:

- Plate cells (e.g., HeLa, NIH/3T3) in 6-well plates and grow to 70-80% confluency.

- Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

- Treat cells with:

- Vehicle control (e.g., DMSO)

- PMA (e.g., 100 nM)

- 4α-Phorbol (e.g., 100 nM)

- Incubate for a predetermined time (e.g., 15-30 minutes).

2. Cell Lysis:

- Aspirate the media and wash cells once with ice-cold PBS.

- Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Incubate on ice for 30 minutes, vortexing occasionally.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant containing the protein lysate.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

- Normalize protein concentrations and prepare samples with Laemmli buffer.

- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

- Perform electrophoresis to separate proteins by size.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

dot

References

- 1. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phorbol - Wikipedia [en.wikipedia.org]

- 3. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phorbol 12-myristate 13-acetate (PMA), PKC activator (DMSO solution) (CAS 16561-29-8) | Abcam [abcam.com]

- 5. Effect of phorbol 12-myristate 13-acetate and its analogue 4 alpha-phorbol 12,13-didecanoate on protein phosphorylation and lysosomal enzyme release in rabbit neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of DNA synthesis by protein kinase C-activating phorbol esters in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of phorbol esters on the activity of purified transforming growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phorbol ester-induced apoptosis and senescence in cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phorbol ester stimulation of protein kinase C activity and ribosomal DNA transcription. Role in hypertrophic growth of cultured cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

4alpha-Phorbol structure-activity relationship

Investigating Phorbol's SAR

I'm currently engaged in a deep dive into the SAR of 4α-phorbol. My initial approach involves exhaustive Google searches, concentrating on its synthesis and its function as a negative control for subsequent analyses. This foundational knowledge is crucial before proceeding with further experiments.

Uncovering 4α-Phorbol Insights

I'm now focusing on the structure-activity relationship of 4α-phorbol. I've begun a series of Google searches to build a thorough information base. I'm focusing on its synthesis, non-PKC activation properties, and its role as a control. Next, I'll compare its structure to active counterparts. I will then begin the process of devising a technical guide. I intend to explain the experimental use of 4α.

Developing a Comprehensive Guide

I'm now diving into the specifics of 4α-phorbol. I'm focusing my Google searches on its SAR, synthesis, and inactivity as a PKC activator to build a robust information foundation. I'll compare its structure to active phorbol esters and design a structured guide. I'm also preparing Graphviz diagrams to visualize key structural differences and signaling pathways. I'm focusing on crafting a step-by-step experimental protocol for a PKC activation assay using 4α-phorbol as a negative control, and I'll include a comprehensive references section.

Formulating the Technical Guide

I've initiated a series of detailed Google searches on 4α-phorbol's structure-activity relationship, its synthesis, and its role as a negative control. I'm focusing on contrasting it with active phorbol esters to pinpoint key structural differences. I am outlining a structure for a technical guide, including sections on its stereochemistry, PKC inactivity, experimental use, and other possible interactions. I'll include data comparisons in tables and create Graphviz diagrams. I'm also drafting a PKC activation assay protocol using 4α-phorbol as a negative control, and I'm compiling a comprehensive references section.

Unveiling Phorbol's Secrets

I'm currently focused on the structural aspects of 4α-phorbol. My research has zeroed in on the initial differences in its structure-activity relationship. I've discovered a few key insights: the primary variance is found in the differences within the structure and how that impacts its activity. More analysis is required to determine the nature of the relationship.

Analyzing Molecular Conformations

I'm now fully immersed in the core structural disparities of 4α-phorbol. I've pinpointed the crucial stereochemical divergence at the C4 position, directly impacting its activity. My analysis has also highlighted how this translates to its mechanism of action, or rather, the lack thereof. Interestingly, I've observed that its role as a negative control is quite prevalent in research, demonstrating a specific focus on target proteins. Further analysis of exceptions and nuances is on the way.

Delving into Specific Activities

I've recently expanded my investigation beyond the core structural aspects of 4α-phorbol. I've uncovered that the stereochemical divergence at C4 is the pivotal factor in its inactivity. While it's generally considered a negative control for PKC activation, intriguing exceptions are surfacing. Some studies point to its ability to modulate cilia function and activate TRPV4 channels, suggesting a more nuanced biological profile than initially thought. Synthesizing these details allows for deeper understanding.

Summarizing Structural Insights

I'm presently synthesizing the structural data on 4α-phorbol and its SAR. The stereochemistry at C4 remains central, dictating its role as an inactive analog. I've compiled various sources confirming its use as a negative control for PKC activation studies. However, some unusual activity of its derivatives has emerged, specifically involving cilia function and TRPV4 channels, leading to a broader perspective of its utility. The technical guide is taking shape, and is focusing on the stereochemistry, interaction with the C1 domain, and these unexpected activities.

Defining Guide's Scope

I've just finished the initial data search on 4α-phorbol and its structure-activity relationship (SAR). Now, I'm setting the groundwork for an in-depth technical guide. I've pinpointed the C4 stereochemistry as the pivotal structural difference that leads to inactivity. Moreover, I'm delving into the binding and mechanisms of phorbol esters and their C1 domains. In essence, my focus has shifted towards the negative control aspects of 4α-phorbol and how they can be used for PKC inhibition studies.

Refining Guide's Outline

I'm currently finalizing the structure of the technical guide, drawing from my recent literature search on 4α-phorbol. The initial search has offered deep insights into the structure-activity relationship of 4α-phorbol and its derivatives. I've structured the guide to focus on the stereochemical differences at C4, their influence on binding to the C1 domain, and how these factors determine its role as a negative control for PKC activation studies. The inclusion of protocols, experimental data, and diagrams will enhance the guide's utility for researchers. Now, I'm integrating data on the derivatives that activate TRPV4 channels and modulate cilia function to make sure that the guide takes on a more complete perspective, including discussing future perspectives on the possibility of novel uses.

Drafting the Technical Guide

I've just finalized the comprehensive outline for the technical guide on 4α-phorbol and its SAR, drawing heavily on my recent literature review. The guide now features a detailed structure that covers the stereochemistry at C4, its impact on binding to the C1 domain, and its role as a negative control in PKC activation studies. I've also integrated the recent findings on its effects on cilia function and TRPV4 channels, creating a broader, more complete technical resource.

The Silent Counterpart: A Technical Guide to the Synthesis and Discovery of 4α-Phorbol Esters

Abstract

Phorbol esters, a class of tetracyclic diterpenoids, have been instrumental in dissecting cellular signaling pathways, primarily through their potent activation of protein kinase C (PKC). This guide, however, shifts the focus from the celebrated, biologically active 4β-phorbol esters to their often-overlooked stereoisomers, the 4α-phorbol esters. While frequently relegated to the role of a negative control in biological studies, the synthesis and study of 4α-phorbol esters are crucial for a complete understanding of the structure-activity relationships that govern PKC activation and other cellular responses. This in-depth technical guide provides a comprehensive overview of the synthesis of the phorbol core, the specific esterification to yield 4α-phorbol esters, and the historical context of their "discovery" as biologically inactive counterparts. We will delve into the causality behind experimental choices in their synthesis and the critical structural differences that dictate their divergent biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, more nuanced understanding of this important class of chemical probes.

Introduction: The Significance of a Stereochemical Nuance

The story of phorbol esters is largely dominated by the potent biological effects of the 4β-epimers, such as phorbol 12-myristate 13-acetate (PMA). These compounds are renowned for their tumor-promoting activities and their ability to mimic the endogenous signaling molecule diacylglycerol (DAG), leading to the activation of protein kinase C (PKC).[1][2][3] This activation triggers a cascade of downstream signaling events involved in cell proliferation, differentiation, and apoptosis.[4][5][6]

In stark contrast, the 4α-phorbol esters, such as 4α-phorbol 12,13-didecanoate (4α-PDD), are generally considered biologically inactive in the context of PKC activation.[7][8][9] This biological inertia is not a trivial observation; it is a cornerstone in validating that the observed effects of 4β-phorbol esters are indeed mediated by specific molecular targets and not due to non-specific membrane perturbation. The "discovery" of 4α-phorbol esters was, therefore, less a moment of novel biological finding and more a critical step in establishing the rigorous structure-activity relationships of their 4β-counterparts.

This guide will illuminate the chemical synthesis of the foundational phorbol scaffold, a significant challenge in organic chemistry, and the subsequent esterification to produce 4α-phorbol esters. We will explore the subtle, yet critical, stereochemical difference at the C4 position that dictates the profound disparity in their biological activities.

The Synthetic Challenge: Assembling the Phorbol Core

The total synthesis of phorbol has been a formidable challenge for organic chemists for decades, owing to its complex, highly oxygenated, and strained tetracyclic 5/7/6/3-membered ring system.[10][11][12] Access to phorbol has traditionally relied on isolation from natural sources, primarily from plants of the Euphorbiaceae and Thymelaeaceae families.[2][13] However, total synthesis offers the invaluable advantage of enabling the creation of unique analogs for research purposes.

While a detailed exposition of every reported total synthesis is beyond the scope of this guide, we will highlight the key strategic considerations and a representative modern synthetic approach.

Retrosynthetic Analysis and Key Strategic Considerations

A common retrosynthetic approach to the phorbol core involves disconnecting the molecule to simpler, more readily available starting materials. Key challenges in the forward synthesis include:

-

Construction of the Trans-fused B/C Ring System: The seven-membered B ring fused to the six-membered C ring presents a significant conformational challenge.

-

Formation of the Cyclopropane D Ring: The strained three-membered ring requires specific and mild reaction conditions.

-

Stereocontrol: The phorbol core possesses eight contiguous stereocenters, demanding a high degree of stereoselectivity throughout the synthesis.

-

Oxidative Functionalization: The dense and specific placement of oxygen functional groups necessitates a carefully orchestrated sequence of oxidation reactions.

A Representative Modern Synthetic Protocol: The Baran Synthesis

In 2016, Baran and coworkers reported a landmark 19-step total synthesis of (+)-phorbol, starting from the abundant monoterpene (+)-3-carene.[10][12][14] This synthesis exemplifies a "two-phase" strategy, where the carbon skeleton is first assembled and then subjected to a series of C-H oxidation reactions, mimicking biosynthetic pathways.[10][12]

Experimental Protocol: Key Steps in the Baran Synthesis of (+)-Phorbol [10]

-

Starting Material: (+)-3-carene.

-

Initial Cyclizations and Rearrangements: A series of reactions to construct the core carbocyclic framework.

-

Key C-H Oxidations: Strategic use of oxidizing agents to install hydroxyl and ketone functionalities at specific positions.

-

Allylic Oxidation: Introduction of an enone functionality using reagents like chromium trioxide (CrO₃).[10]

-

Stille Coupling: Formation of a key carbon-carbon bond to introduce a methyl group.[10]

-

Final Ring Closures and Functional Group Manipulations: A sequence of reactions to complete the tetracyclic system and install the final oxygenation pattern.

The elegance of this synthesis lies in its efficiency and the application of modern synthetic methods to tackle a long-standing challenge in natural product synthesis.

From Phorbol to 4α-Phorbol Esters: The Esterification Step

Once the phorbol core is obtained, either through isolation or total synthesis, the desired esters can be prepared through standard esterification procedures. The key to synthesizing 4α-phorbol esters lies in starting with the 4α-phorbol epimer. The differentiation between the 4α and 4β epimers is determined by the stereochemistry at the C4 hydroxyl group. In the inactive α-conformation, the 4-OH group projects away from the reader when viewing the standard 2D representation of the phorbol structure.[1]

General Esterification Protocol

The esterification of phorbol is typically carried out by reacting the parent polyol with the corresponding acyl chlorides or anhydrides in the presence of a base. The regioselectivity of the esterification can be controlled by the choice of reagents, reaction conditions, and protecting groups.

Experimental Protocol: Synthesis of 4α-Phorbol 12,13-Didecanoate (4α-PDD)

-

Starting Material: 4α-Phorbol.

-

Acylating Agent: Decanoyl chloride.

-

Solvent: Anhydrous pyridine or dichloromethane.

-

Procedure: a. Dissolve 4α-phorbol in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0°C. c. Add an excess of decanoyl chloride dropwise. d. Allow the reaction to stir at room temperature until completion (monitored by thin-layer chromatography). e. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield 4α-phorbol 12,13-didecanoate.

This general procedure can be adapted for the synthesis of other 4α-phorbol esters by using the appropriate acylating agent.

The "Discovery" of Inactivity: Structure-Activity Relationships

The discovery of 4α-phorbol esters as biologically inert compounds was a pivotal moment in the study of their 4β counterparts. This finding solidified the understanding that the biological effects of phorbol esters are not due to generic lipophilicity or membrane disruption, but rather a highly specific interaction with a cellular receptor.

The Critical Role of the C4-Hydroxyl Group

The key structural difference between the active 4β-phorbol esters and the inactive 4α-phorbol esters is the stereochemistry of the hydroxyl group at the C4 position.[1] In the 4β-epimer, the C4-OH group is in a pseudo-equatorial position, which is crucial for the proper spatial arrangement of the other functional groups required for binding to the C1 domain of PKC.[1][15] In the 4α-epimer, the C4-OH group is in a pseudo-axial position, which alters the overall conformation of the molecule and prevents effective binding to the PKC C1 domain.[1]

Table 1: Comparison of Biological Activities of 4α- and 4β-Phorbol Esters

| Compound | Stereochemistry at C4 | PKC Activation | Tumor Promotion | Other Biological Effects |

| 4β-Phorbol 12-myristate 13-acetate (PMA) | β (pseudo-equatorial OH) | Potent Activator | Potent Promoter | Induces inflammation, cell differentiation, etc. |

| 4α-Phorbol 12,13-didecanoate (4α-PDD) | α (pseudo-axial OH) | Inactive[7][8][9] | Inactive[9] | Used as a negative control[16] |

Beyond PKC: Other Potential Targets

While 4α-phorbol esters are inactive towards PKC, it is important to note that some studies have suggested potential biological activities through other mechanisms. For instance, 4α-phorbol 12,13-didecanoate has been reported to act as an agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a Ca²⁺-permeable cation channel.[17][18][19] This highlights the importance of careful experimental design and interpretation when using 4α-phorbol esters as negative controls.

Signaling Pathways: The Divergence of 4α- and 4β-Phorbol Esters

The profound difference in the biological activities of 4α- and 4β-phorbol esters can be visualized through their differential engagement with the Protein Kinase C signaling pathway.

References

- 1. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signal transduction pathway(s) involved in phorbol ester and autocrine induction of interleukin-1 alpha mRNA in murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. Inhibition of DNA synthesis by protein kinase C-activating phorbol esters in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of DNA synthesis by phorbol esters through protein kinase C in cultured rabbit aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of receptors for phorbol ester tumor promoters in intact mammalian cells and of an inhibitor of receptor binding in biologic fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nineteen-Step Total Synthesis of (+)-Phorbol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Nineteen-step total synthesis of (+)-phorbol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phorbol ester stimulation of protein kinase C activity and ribosomal DNA transcription. Role in hypertrophic growth of cultured cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 19. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PubMed [pubmed.ncbi.nlm.nih.gov]

4α-Phorbol: An In-Depth Analysis of its Interaction with Protein Kinase C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Canonical Pathway: PKC Activation by β-Phorbol Esters

Protein Kinase C represents a family of serine/threonine kinases pivotal in cellular signal transduction, regulating processes from cell growth and differentiation to apoptosis.[1][2] The activation of conventional and novel PKC isoforms is a multi-step process initiated by the generation of the second messenger diacylglycerol (DAG) from membrane phospholipids.[3] Potent phorbol esters, such as PMA, are powerful research tools because they act as stable analogs of DAG.[3][4]

The mechanism of activation involves the following key steps:

-

Binding to the C1 Domain: PMA binds with high affinity to the cysteine-rich C1 domain present in the regulatory region of conventional and novel PKCs.[3][5][6] This domain is the natural receptor for DAG.[3]

-

Conformational Change: The binding of PMA to the C1 domain induces a significant conformational change in the PKC enzyme. This relieves the autoinhibitory interaction of a pseudosubstrate domain with the enzyme's catalytic site.[3]

-

Membrane Translocation: This conformational shift increases the enzyme's affinity for anionic phospholipids, such as phosphatidylserine, in the plasma membrane, leading to the translocation of PKC from the cytosol to the membrane.[3][7]

-

Kinase Activation: Once anchored to the membrane and in its active conformation, the catalytic domain of PKC is free to phosphorylate a multitude of downstream substrate proteins, thereby propagating the signal.[7][8]

PMA's potency stems from its high affinity for the C1 domain and its metabolic stability compared to the transient nature of endogenous DAG.[1] This leads to prolonged and robust activation of PKC.[1]

The Structural Basis of 4α-Phorbol's Inactivity

The inability of 4α-Phorbol to activate PKC is a direct consequence of its three-dimensional structure. The key distinction between active β-phorbol esters and their inactive α-epimers is the orientation of the hydroxyl group at the C4 position on the C ring of the phorbol structure.[3]

-

In active β-phorbol esters (like PMA), the 4-OH group is in the β-position, projecting towards the reader in a standard chemical drawing.[3] This specific spatial arrangement is crucial for establishing the necessary hydrogen bonds and hydrophobic interactions within the binding pocket of the C1 domain.

-

In inactive 4α-phorbols , the 4-OH group is in the α-position, projecting away from the reader.[3] This seemingly minor change dramatically alters the overall conformation of the molecule, precluding its ability to fit correctly into the C1 domain's binding site and thus preventing the initiation of the activation sequence.[3]

This structural difference underscores the high degree of stereospecificity required for ligand binding to the C1 domain. Due to this conformational disparity, 4α-phorbol and its derivatives cannot effectively mimic DAG and fail to activate PKC.[3][9][10]

Experimental Evidence: 4α-Phorbol as a Negative Control

The scientific literature is replete with studies that utilize 4α-phorbol derivatives as a negative control to validate that the biological effects of PMA are indeed mediated by PKC activation.

-

In studies on neurotransmitter release, active phorbol esters like PDBu (4β-phorbol-12,13-dibutyrate) were shown to increase the evoked overflow of norepinephrine, while the inactive 4α-PDB had no effect.[9]

-

Similarly, in human neutrophils, PMA and phorbol 12,13-dibutyrate induced a significant increase in diacylglycerol, the natural PKC activator. In stark contrast, 4-alpha-phorbol 12-myristate 13-acetate did not induce any detectable formation of diacylglycerol.[11]

-

Experiments on human umbilical vein endothelial cells (HUVECs) demonstrated that PMA treatment triggered marked degranulation of Weibel-Palade bodies, a PKC-mediated event. This effect was not observed in cells treated with the inactive analogue, 4α-PMA.[12]

-

In cultured cardiomyocytes, PMA stimulated hypertrophic growth, an effect that was absent in cells treated with 4 alpha-phorbol 12,13-didecanoate.[13]

These examples, among many others, solidify the role of 4α-phorbol compounds as indispensable negative controls in PKC research.

Comparative Biological Activity

| Compound | PKC Activation | Biological Effect (Example) | Common Use |

| PMA (4β-Phorbol ester) | Potent Activator | Tumor promotion, induction of inflammatory responses, differentiation of leukemia cells[14][15][16] | Research tool to study PKC signaling |

| 4α-Phorbol ester | Inactive | Generally no effect on PKC-mediated pathways[9][11][12][13] | Negative control in PKC activation studies |

A Note of Caution: Context-Dependent Effects

While the consensus is that 4α-Phorbol does not directly activate PKC, a study on human nasal epithelium reported that 4α-phorbol could negate the inhibitory effects of PMA on ciliary beat frequency and alter the phosphorylation profile of multiple PKC species.[17] This suggests that in some specific cellular contexts, 4α-phorbol may have biological activity, potentially through indirect mechanisms or by interacting with other cellular components that could influence PKC signaling. However, these findings represent a minority in the vast body of literature and do not challenge the fundamental principle of its inactivity as a direct C1 domain ligand. Researchers should be aware of these isolated reports and interpret their control experiments with careful consideration of their specific model system.

Experimental Workflow: In Vitro PKC Kinase Activity Assay

To empirically determine the effect of a compound on PKC activity, a direct in vitro kinase assay is the gold standard. The following is a generalized protocol.

Principle

This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific PKC substrate peptide by purified PKC enzyme. The amount of incorporated radioactivity is proportional to the kinase activity.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare an assay dilution buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂).

-

Prepare a lipid activator solution by sonicating phosphatidylserine and diacylglycerol in the assay buffer. This is crucial for creating the lipid micelles necessary for PKC activation.

-

Dilute purified PKC enzyme to the desired concentration in the assay buffer.

-

Prepare a substrate solution containing a specific PKC substrate peptide (e.g., Ac-MBP(4-14)).

-

Prepare the test compounds (e.g., PMA as a positive control, 4α-Phorbol as the test compound, and a vehicle control like DMSO).

-

Prepare a [γ-³²P]ATP solution with a known specific activity.

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the assay dilution buffer, lipid activator, substrate solution, and the test compound or control.

-

Add the diluted PKC enzyme to the mixture.

-

Initiate the kinase reaction by adding the [γ-³²P]ATP solution.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

-

Stopping the Reaction and Sample Spotting:

-

Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Spot an aliquot of the reaction mixture onto a phosphocellulose paper square (e.g., P81 paper).

-

-

Washing:

-

Wash the phosphocellulose paper squares multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the paper.

-

-

Quantification:

-

Place the dried paper squares into scintillation vials with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background counts (from a reaction without enzyme) from all samples.

-

Compare the counts from the 4α-Phorbol-treated sample to the vehicle control and the PMA-treated positive control to determine its effect on PKC activity.

-

Visualizing the Core Concepts

PKC Activation Pathway

Caption: Canonical PKC activation pathway by DAG and its mimicry by PMA, highlighting the inactive role of 4α-Phorbol.

Experimental Logic: Use of Controls

Caption: Logical framework for using PMA and 4α-Phorbol as controls to validate PKC-mediated effects.

Conclusion

References

- 1. Mezerein - Wikipedia [en.wikipedia.org]

- 2. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation | PLOS One [journals.plos.org]

- 3. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phorbol - Wikipedia [en.wikipedia.org]

- 5. Structural determinants of phorbol ester binding activity of the C1a and C1b domains of protein kinase C theta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C1 domain - Wikipedia [en.wikipedia.org]

- 7. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Protein kinase C activation and alpha 2-autoreceptor-modulated release of noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of protein kinase C inhibits synthesis and release of decidual prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phorbol ester-induced activation of protein kinase C leads to increased formation of diacylglycerol in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phorbol ester stimulation of protein kinase C activity and ribosomal DNA transcription. Role in hypertrophic growth of cultured cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Phorbol-12-myristate-13-acetate is a potent enhancer of B cells with a granzyme B+ regulatory phenotype [frontiersin.org]

- 16. Selective activation of specific PKC isoforms dictating the fate of CD14(+) monocytes towards differentiation or apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4alpha-Phorbol negates the inhibitory effects of phorbol-12-myristate-13-acetate on human cilia and alters the phosphorylation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of a Diterpene: A Technical Guide to 4α-Phorbol and its Derivatives

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It delves into the core chemical properties and biological activities of 4α-Phorbol, with a specific focus on its prominent ester, 4α-Phorbol 12,13-didecanoate. This document provides not only foundational knowledge but also practical, field-proven insights into its application as a critical negative control and a specific pharmacological tool.

Introduction: The Significance of Stereochemistry in the Phorbol Family

The phorbol family of diterpenes, originally isolated from plants of the Euphorbiaceae and Thymelaeaceae families, has been a cornerstone of cell signaling research for decades. Their profound biological effects are intrinsically linked to their ability to mimic the endogenous second messenger diacylglycerol (DAG), leading to the activation of Protein Kinase C (PKC) isozymes. However, the biological activity of phorbol esters is exquisitely dependent on their stereochemistry.

The parent compound, phorbol, possesses a tetracyclic carbon skeleton known as tigliane. The orientation of substituents on this core structure dictates the molecule's ability to interact with its biological targets. The most well-known and potent PKC activators, such as Phorbol 12-myristate 13-acetate (PMA), belong to the 4β-phorbol series. In stark contrast, the 4α-epimers, including 4α-Phorbol, are biologically inactive as PKC activators. This stereochemical distinction makes 4α-phorbol derivatives invaluable tools for dissecting PKC-dependent signaling pathways, serving as essential negative controls in experimental designs.

This guide will focus on the chemical properties and biological applications of 4α-Phorbol, using the well-characterized derivative, 4α-Phorbol 12,13-didecanoate, as a primary example to illustrate its utility in research.

Chemical and Physical Properties of 4α-Phorbol 12,13-didecanoate

4α-Phorbol 12,13-didecanoate (4α-PDD) is a synthetic derivative of 4α-Phorbol. The addition of the two decanoate ester groups at the C12 and C13 positions enhances its lipophilicity, facilitating its interaction with cellular membranes.

| Property | Value | Source |

| CAS Number | 27536-56-7 | [1][2] |

| Molecular Formula | C40H64O8 | [1][2] |

| Molecular Weight | 672.9 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO and ethanol. Insoluble in aqueous media. | [4] |

| Storage | Store at -20°C for long-term stability. | [3] |

Preparation of Stock Solutions:

Due to its hydrophobicity, stock solutions of 4α-Phorbol 12,13-didecanoate cannot be prepared in aqueous buffers. A common practice is to dissolve the solid compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution (e.g., 1-10 mM). This stock solution can then be diluted to the final working concentration in the desired aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal and does not affect the biological system.

Biological Inactivity Towards Protein Kinase C (PKC)

The defining characteristic of 4α-phorbol esters is their inability to activate Protein Kinase C (PKC). This is in stark contrast to their 4β-epimers, which are potent PKC activators.

The Canonical PKC Activation Pathway

PKC enzymes are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The conventional and novel PKC isoforms are activated by the second messenger diacylglycerol (DAG), which is produced by the hydrolysis of membrane phospholipids by phospholipase C (PLC).

Phorbol esters like PMA structurally mimic DAG, allowing them to bind to the C1 domain of PKC. This binding event recruits PKC to the cell membrane, where it is allosterically activated, leading to the phosphorylation of its downstream substrates.

References

- 1. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mezerein - Wikipedia [en.wikipedia.org]

- 4. transient receptor potential vanilloid 4 agonist, solid | Sigma-Aldrich [sigmaaldrich.com]

Decoding the Biological Enigma of Phorbol Esters: An In-depth Technical Guide to their Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol esters, a class of naturally occurring diterpenoids, have long captivated the scientific community with their potent and diverse biological activities, most notably their ability to act as tumor promoters and potent activators of Protein Kinase C (PKC). This technical guide delves into the intricate world of phorbol ester stereoisomerism, providing a comprehensive understanding of how subtle variations in their three-dimensional architecture dictate their profound biological effects. By synthesizing foundational principles with advanced analytical techniques and cutting-edge research, this document aims to equip researchers and drug development professionals with the knowledge to navigate the complexities of phorbol ester chemistry and leverage their therapeutic potential. We will explore the core structural features, the stereospecific nature of their interaction with PKC, detailed analytical methodologies for isomer separation and characterization, and the implications of stereoisomerism in the design of novel therapeutics.

Introduction: The Phorbol Ester Conundrum

Phorbol esters are primarily found in plants of the Euphorbiaceae and Thymelaeaceae families.[1] Their notoriety stems from their potent tumor-promoting capabilities, which are intricately linked to their ability to mimic the endogenous second messenger diacylglycerol (DAG) and activate the PKC family of serine/threonine kinases.[2] This activation triggers a cascade of cellular signaling events that regulate a wide array of physiological processes, including cell proliferation, differentiation, and apoptosis.[2]

The biological activities of phorbol esters are exquisitely dependent on their stereochemistry.[2] Minute changes in the spatial arrangement of atoms within the rigid tetracyclic tigliane skeleton can dramatically alter their affinity for PKC and, consequently, their biological response. This stereospecificity presents both a challenge and an opportunity in the field of drug discovery. Understanding the precise structural requirements for PKC activation is paramount for designing novel therapeutic agents that can selectively modulate PKC isoforms with minimized toxicity.

The Core Architecture: Unraveling the Stereochemical Nuances of the Tigliane Skeleton

The parent alcohol, phorbol, possesses a complex tetracyclic diterpene framework known as the tigliane skeleton. This rigid structure is characterized by a trans-fused five- and seven-membered ring system (A and B rings), a cis-fused seven- and six-membered ring system (B and C rings), and a cyclopropane ring (D ring). The biological activity of phorbol esters is critically dependent on the stereochemical configuration at several key positions.

The Critical C4-Hydroxyl Group: A Tale of Two Isomers

A pivotal determinant of a phorbol ester's biological activity is the orientation of the hydroxyl group at the C4 position. Naturally occurring, biologically active phorbol esters possess a β-configuration at this position (4β-phorbol). Its epimer, 4α-phorbol, is biologically inactive. This stark difference in activity underscores the stringent stereochemical requirements for binding to the C1 domain of PKC. The 4β-hydroxyl group is believed to form a crucial hydrogen bond with the protein, anchoring the ligand in the binding pocket.

Esterification at C12 and C13: Tuning the Potency and Lipophilicity

The hydroxyl groups at the C12 and C13 positions are the primary sites of esterification with various fatty acids. The nature of these ester side chains significantly influences the potency and lipophilicity of the phorbol ester. For instance, the widely studied and potent tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), features a long, lipophilic tetradecanoyl group at C12 and a smaller acetate group at C13. This combination of a hydrophobic and a more hydrophilic ester contributes to its potent membrane-inserting properties and high affinity for PKC.

The Role of Other Functional Groups

Other functional groups on the phorbol skeleton, such as the C20 primary alcohol and the C9 hydroxyl group, also contribute to the molecule's interaction with its biological targets. Molecular modeling studies suggest that the C20 hydroxyl group is a significant contributor to the overall binding energy with PKC.[3]

The Stereospecific Handshake: Phorbol Ester Interaction with the PKC C1 Domain

The biological effects of phorbol esters are primarily mediated through their high-affinity binding to the C1 domain, a conserved cysteine-rich motif present in the regulatory region of conventional and novel PKC isozymes.[4] The C1 domain serves as the binding site for the endogenous ligand DAG. Phorbol esters, by mimicking the stereochemical features of DAG, effectively hijack this signaling pathway.

A Glimpse into the Binding Pocket: Insights from X-ray Crystallography

The crystal structure of the second cysteine-rich domain (C1b) of PKCδ in complex with phorbol-13-acetate has provided invaluable insights into the molecular basis of their interaction.[5] The phorbol ester binds in a shallow groove on the surface of the C1 domain. Key interactions include hydrogen bonds between the C3 carbonyl, C4 hydroxyl, and C20 hydroxyl groups of the phorbol moiety and the backbone amides of the protein.[5] The ester side chains at C12 and C13 are oriented towards the solvent, where they are thought to interact with the lipid bilayer of the cell membrane, thereby anchoring the PKC-ligand complex to the membrane.

Isoform-Specific Interactions and Binding Affinities

Different PKC isozymes exhibit varying affinities for different phorbol esters. This isoform selectivity is attributed to subtle differences in the amino acid composition and structure of their C1 domains. For example, studies have shown that the C1A and C1B domains of PKCα have opposite affinities for DAG and phorbol esters, with the C1B domain showing a higher affinity for phorbol esters.[6] This differential binding contributes to the diverse and sometimes opposing biological roles of different PKC isoforms.

The following table summarizes the reported binding affinities (Kd or IC50 values) of some common phorbol esters for different PKC isozymes.

| Phorbol Ester | PKC Isozyme | Binding Affinity (nM) | Reference |

| [3H]PDBu | PKCα | 50 | [7] |

| [3H]PDBu | PKCβI/βII | 120 | [7] |

| [3H]PDBu | PKCγ | 210 | [7] |

| Phorbol-13-acetate | PKCδ C1B | High Affinity (Crystal Structure) | [5] |

| PDBu | PKCθ C1b | 1.6 | [5] |

Analytical Methodologies for Stereoisomer Characterization

The separation and characterization of phorbol ester stereoisomers are crucial for understanding their structure-activity relationships and for the quality control of potential drug candidates. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the separation of phorbol ester isomers. Due to the subtle structural differences between stereoisomers, achieving baseline separation can be challenging and requires careful optimization of chromatographic conditions.

Experimental Protocol: HPLC Separation of Phorbol Ester Diastereomers

This protocol provides a general framework for the separation of phorbol ester diastereomers using normal-phase HPLC. Optimization will be required based on the specific isomers of interest.

-

Column Selection: A chiral stationary phase (CSP) column is often necessary for the separation of enantiomers. For diastereomers, a high-resolution normal-phase silica gel column (e.g., 5 µm particle size, 250 x 4.6 mm) is a good starting point.

-

Mobile Phase Preparation: A non-polar mobile phase system is typically used for normal-phase chromatography. A common starting point is a mixture of hexane and isopropanol. The ratio of these solvents will need to be optimized to achieve the desired separation. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to resolve complex mixtures.

-

Sample Preparation: Dissolve the phorbol ester sample in a solvent compatible with the mobile phase, such as the initial mobile phase composition. Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter.

-

HPLC System Setup:

-

Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

-

Set the flow rate, typically between 0.5 and 1.5 mL/min.

-

Set the column temperature, usually at ambient or slightly elevated temperatures (e.g., 25-30 °C) to improve peak shape.

-

-

Injection and Data Acquisition:

-

Inject a small volume of the prepared sample (e.g., 10-20 µL).

-

Monitor the elution of the compounds using a UV detector, typically at a wavelength where the phorbol esters exhibit absorbance (e.g., around 230-280 nm).

-

-

Method Optimization: If separation is not optimal, adjust the mobile phase composition (e-g., by varying the percentage of isopropanol), the flow rate, or the temperature. For complex mixtures, a gradient elution program may need to be developed.

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy, particularly two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is an indispensable tool for the complete structural elucidation of phorbol esters, including the determination of their relative stereochemistry.[8][9] By analyzing the coupling constants and through-space correlations (e.g., NOESY), the spatial relationships between protons and carbons can be established, allowing for the assignment of the stereochemical configuration of the various chiral centers in the molecule.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules.[10] By measuring the differential absorption of left- and right-circularly polarized light, a CD spectrum is generated, which is a unique fingerprint of the molecule's three-dimensional structure. The absolute configuration of an unknown phorbol ester can be determined by comparing its experimental CD spectrum with the theoretically calculated spectrum for a known stereoisomer.[11]

Stereoisomerism in Drug Development: A Double-Edged Sword

The profound influence of stereochemistry on the biological activity of phorbol esters has significant implications for drug development. While their tumor-promoting properties have historically limited their therapeutic use, a deeper understanding of their structure-activity relationships is paving the way for the design of novel, stereospecific analogs with improved therapeutic indices.

Designing Isoform-Selective PKC Modulators